1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)8-15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKVTMGASRNDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one involves the reaction of benzotriazole with 3,3-dimethyl-2-butanone under specific conditions. One common method is the condensation reaction where benzotriazole is reacted with 3,3-dimethyl-2-butanone in the presence of a suitable catalyst and solvent. The reaction typically requires controlled temperatures and may involve the use of acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The reaction mixture is then subjected to purification steps such as distillation, crystallization, or chromatography to isolate the pure compound. The choice of purification method depends on the specific properties of the compound and the impurities present .
Chemical Reactions Analysis
Types of Reactions
1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazole derivatives .
Scientific Research Applications
Introduction to 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one
This compound is a notable compound within the benzotriazole family, which is characterized by its unique heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its structural features enable it to act as a versatile building block in organic synthesis and medicinal chemistry.
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. It is utilized for:
- Building Blocks : It acts as a precursor for synthesizing various heterocyclic compounds.
- Acylation Agent : The compound can be used in acylation reactions to introduce acyl groups into substrates .
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Various studies have indicated that derivatives of benzotriazole possess antibacterial and antifungal properties. For instance, compounds derived from this compound have shown efficacy against Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | |
| Compound B | Antifungal | Candida albicans | |
| Compound C | Antiparasitic | Trypanosoma cruzi |
Medicinal Chemistry
The compound is being explored for potential therapeutic applications:
- Drug Development : Its structure allows for modifications that can enhance biological activity, making it a candidate for new drug formulations targeting various diseases .
Case Study: Antiparasitic Activity
A study highlighted the effectiveness of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, demonstrating significant growth inhibition in vitro. This suggests potential for developing new treatments for parasitic infections .
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings:
- Corrosion Inhibitors : The compound is effective in preventing corrosion in metal surfaces.
- UV Stabilizers : It is used in formulations to protect materials from ultraviolet radiation damage .
Mechanism of Action
The mechanism of action of 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound’s ability to participate in various chemical reactions allows it to interact with biological molecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The Mosher-Bt reagent’s trifluoromethyl and phenyl groups enhance its stability and reactivity compared to the dimethylbutanone group in the target compound, making it more suitable for precise stereochemical analysis .
- Analytical Utility : 1-Chloro-3,3-dimethyl-butan-2-one is optimized for HPLC separation due to its polar chloro group, contrasting with the benzotriazole-based compounds used in synthesis .
Pharmacological and Industrial Relevance
- Antifungal Agents : Climbazole’s clinical use highlights the importance of heterocyclic substituents (e.g., imidazole) in bioactivity, a feature absent in the target compound but present in other benzotriazole derivatives .
Biological Activity
1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzotriazole moiety linked to a 3,3-dimethylbutanone group. This configuration contributes to its biological activity by enhancing its interaction with biological targets. The presence of the benzotriazole ring is crucial as it is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with various biomolecules.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. Studies have indicated that derivatives of benzotriazole exhibit varying degrees of antibacterial and antifungal properties. For instance:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 4c | Antibacterial | 12.5 |
| 15a | Antifungal | 25 |
These findings suggest that the compound's structural features contribute to its effectiveness against pathogens such as Bacillus subtilis and Candida albicans .
Antiviral Activity
Research has highlighted the antiviral potential of this compound, particularly against viral proteases. A series of inhibitors derived from benzotriazole structures have shown significant inhibitory effects on SARS-CoV-2 protease, which is essential for viral replication. The following table summarizes the inhibitory concentrations for selected compounds:
| Compound | IC50 (μM) | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.035 | 0.008 | 4375 |
| Compound B | 0.032 | 0.007 | 4571 |
These results indicate that compounds with similar structures to this compound may serve as effective antiviral agents .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes such as viral proteases. By binding to the active sites of these enzymes, the compound prevents their activity, thereby inhibiting viral replication and proliferation . Additionally, the compound's ability to form stable complexes with biological molecules enhances its efficacy.
Case Studies
Several studies have explored the biological activity of benzotriazole derivatives:
SARS-CoV Inhibition Study : A study demonstrated that inhibitors based on benzotriazole structures significantly reduced viral load in cell cultures infected with SARS-CoV.
Broad-Spectrum Antiviral Activity : Compounds similar to this compound were found to inhibit MERS-CoV protease, suggesting broad-spectrum antiviral potential .
Safety and Toxicology
While the therapeutic potential of this compound is promising, safety assessments are crucial. Preliminary toxicological evaluations have indicated potential skin irritation and eye damage at certain concentrations. Comprehensive safety profiles are needed to ensure safe application in therapeutic contexts .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s connectivity and stereochemistry. X-ray crystallography provides definitive proof of molecular geometry, including bond lengths and angles. For example, in related benzotriazole derivatives, SHELXL refinement (implemented in SHELX programs) achieved an R factor of 0.041, demonstrating high precision in structural determination . Infrared (IR) spectroscopy can corroborate functional groups like the ketone and benzotriazole moieties.
Q. What synthetic routes are reported for this compound?
- Answer : A common approach involves coupling 3,3-dimethyl-butan-2-one with benzotriazole derivatives under reflux conditions. Ruthenium-based catalysts (e.g., carbonyl bis(hydrido)tris(triphenylphosphine)ruthenium(II)) in inert atmospheres have been used to achieve yields of ~74% . Optimization of reaction time, solvent (e.g., anhydrous ethanol), and stoichiometry is critical for reproducibility.
Q. How can researchers validate purity during synthesis?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard. Melting point analysis and elemental composition verification (via combustion analysis or mass spectrometry) are complementary. For example, deviations in melting points >2°C from literature values suggest impurities requiring recrystallization .
Advanced Research Questions
Q. How can conformational analysis of the benzotriazole ring enhance understanding of its reactivity?
- Answer : Ring puckering coordinates (amplitude q and phase angle φ) derived from X-ray data quantify non-planar distortions. For five-membered rings, torsion angles and Cremer-Pople parameters (e.g., spherical polar coordinates) help model pseudorotation effects, which influence steric interactions and reaction pathways . Software like SHELXL can automate this analysis .
Q. What methodologies address discrepancies in bioactivity data across studies?
- Answer : Triangulation of data from in vitro assays (e.g., antimicrobial testing), computational docking (e.g., binding affinity predictions), and structural analogs is essential. For instance, if IC₅₀ values vary, confirm assay conditions (e.g., pH, solvent) and validate via orthogonal methods like isothermal titration calorimetry . Replicate studies under standardized protocols reduce variability .
Q. How can crystallographic data refinement resolve ambiguities in molecular geometry?
- Answer : SHELXL’s robust refinement algorithms (e.g., least-squares minimization with restraints for bond distances/angles) improve accuracy. For high-resolution data, anisotropic displacement parameters refine thermal motion models. In cases of twinning or disorder, SHELXD/SHELXE pipelines enable phasing and electron density map interpretation .
Q. What strategies optimize the compound’s application in drug discovery pipelines?
- Answer : Structure-Activity Relationship (SAR) studies guided by X-ray/NMR data identify critical pharmacophores. For example, substituting the dimethylbutanone group with bulkier moieties may enhance binding to target enzymes. High-throughput screening (HTS) libraries incorporating benzotriazole derivatives can prioritize leads .
Methodological Notes
- Experimental Design : Use negative controls (e.g., unsubstituted benzotriazole) in bioactivity assays to isolate the dimethylbutanone group’s contribution .
- Data Contradictions : Apply Bayesian statistics to weigh conflicting bioactivity data, prioritizing studies with larger sample sizes and validated protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
